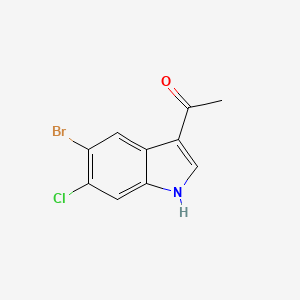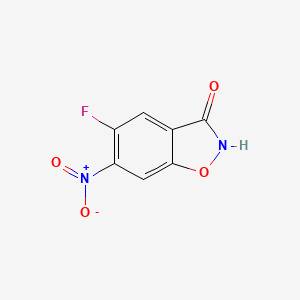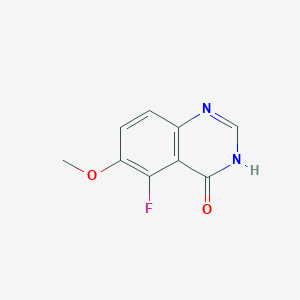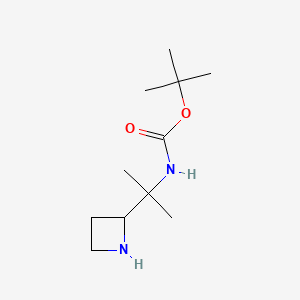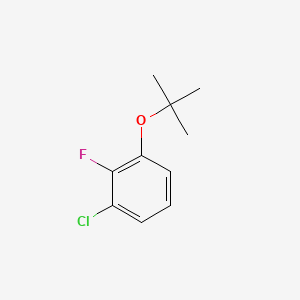
1-(tert-Butoxy)-3-chloro-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxy)-3-chloro-2-fluorobenzene is an organic compound with the molecular formula C10H12ClFO It is a derivative of benzene, where the hydrogen atoms are substituted with tert-butoxy, chloro, and fluoro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxy)-3-chloro-2-fluorobenzene typically involves the reaction of 3-chloro-2-fluorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of flow microreactors has been reported to enhance the synthesis of tert-butyl esters, providing a more sustainable and scalable method for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(tert-Butoxy)-3-chloro-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or alkoxides.
Oxidation: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The fluoro and chloro groups can be reduced under specific conditions to yield dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are effective.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carbonyl-containing compounds.
- Reduction reactions result in dehalogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-(tert-Butoxy)-3-chloro-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Pharmaceuticals: It can be a precursor in the synthesis of biologically active compounds.
Catalysis: The compound is used in catalytic processes to facilitate various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butoxy)-3-chloro-2-fluorobenzene in chemical reactions involves the activation of the benzene ring through the electron-donating effect of the tert-butoxy group. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. The chloro and fluoro groups can also participate in various reactions due to their electron-withdrawing nature, influencing the reactivity of the compound .
Comparación Con Compuestos Similares
- 1-(tert-Butoxy)-2-chloro-4-fluorobenzene
- 1-(tert-Butoxy)-3-chloro-4-fluorobenzene
- 1-(tert-Butoxy)-4-chloro-2-fluorobenzene
Comparison: 1-(tert-Butoxy)-3-chloro-2-fluorobenzene is unique due to the specific positioning of the substituents on the benzene ring, which influences its reactivity and applications. The presence of both electron-donating and electron-withdrawing groups provides a balance that can be exploited in various chemical reactions, making it a versatile compound in organic synthesis .
Propiedades
Fórmula molecular |
C10H12ClFO |
|---|---|
Peso molecular |
202.65 g/mol |
Nombre IUPAC |
1-chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12ClFO/c1-10(2,3)13-8-6-4-5-7(11)9(8)12/h4-6H,1-3H3 |
Clave InChI |
SCVRNLXUTYAODR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C(=CC=C1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


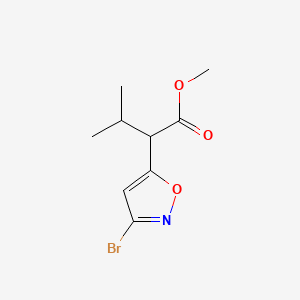
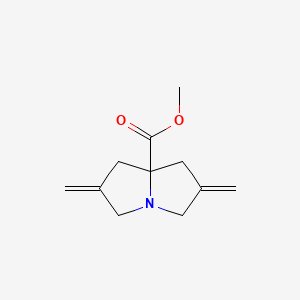
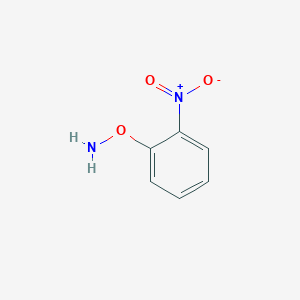
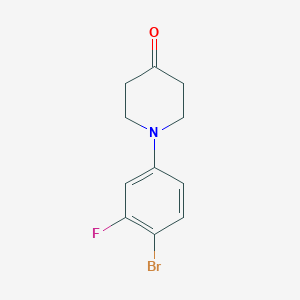
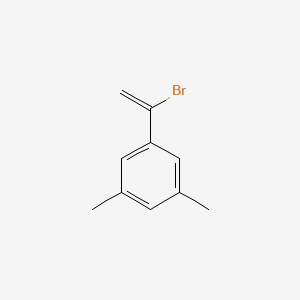
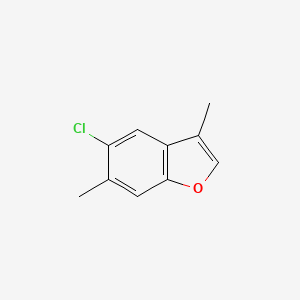

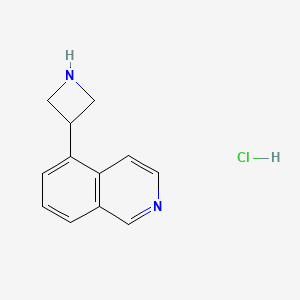
![5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698592.png)
